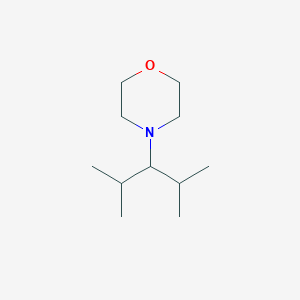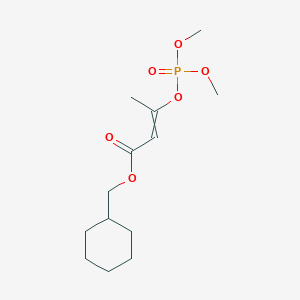
13,14-Dihydroxydocosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydroxydocosanoic acid: is a long-chain fatty acid with the molecular formula C22H44O4 13,14-dihydroxybehenic acid . This compound is characterized by the presence of two hydroxyl groups located at the 13th and 14th carbon positions of the docosanoic acid chain . It is a significant biomarker for certain types of seed oils, particularly those from the Brassicaceae family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13,14-Dihydroxydocosanoic acid can be synthesized from cis-13-docosenoic acid through a two-stage process . The first stage involves the reaction of cis-13-docosenoic acid with dihydrogen peroxide in the presence of formic acid and water at room temperature. The second stage involves the treatment of the intermediate product with potassium hydroxide in water under reflux conditions for four hours .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 13,14-Dihydroxydocosanoic acid undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used to oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reducing agents like or can reduce the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Major Products: The major products formed from these reactions include ketones , carboxylic acids , and alkanes , depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
13,14-Dihydroxydocosanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 13,14-dihydroxydocosanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 13th and 14th positions allow it to participate in hydrogen bonding and other interactions with enzymes and receptors involved in lipid metabolism . These interactions can influence the activity of enzymes such as lipases and oxidoreductases , thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 11,12-Dihydroxyeicosanoic acid
- 13,14-Dihydroxybehenic acid
Comparison: 13,14-Dihydroxydocosanoic acid is unique due to its specific hydroxylation pattern and chain length. Compared to 11,12-dihydroxyeicosanoic acid, it has a longer carbon chain, which can influence its physical and chemical properties . The presence of hydroxyl groups at the 13th and 14th positions also distinguishes it from other hydroxylated fatty acids, making it a valuable biomarker for specific seed oils .
Propriétés
Numéro CAS |
616-01-3 |
|---|---|
Formule moléculaire |
C22H44O4 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
13,14-dihydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h20-21,23-24H,2-19H2,1H3,(H,25,26) |
Clé InChI |
KXWWULNBUIUDOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



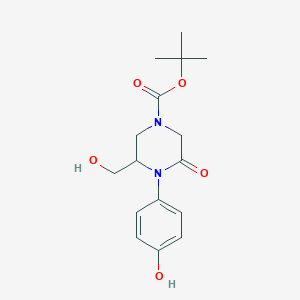
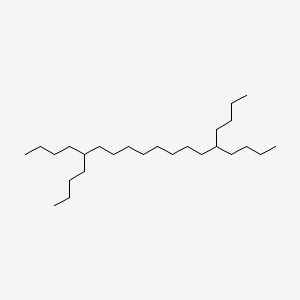
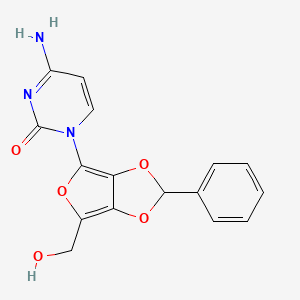
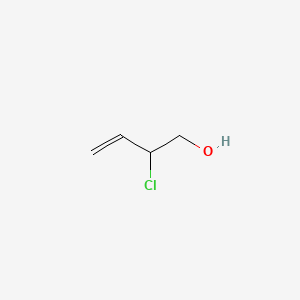
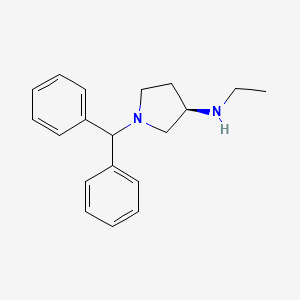
![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
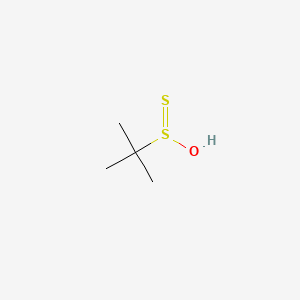
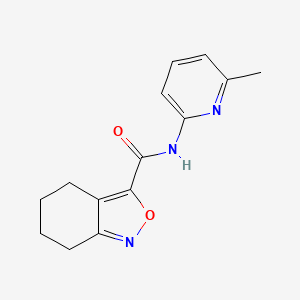
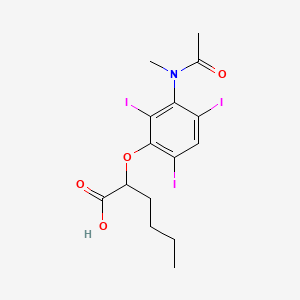
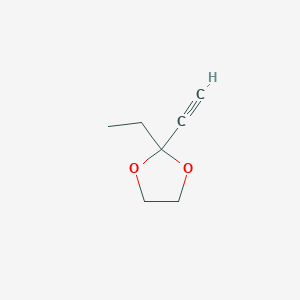
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
